molecular formula C12H6Cl3F3N2O B1315906 3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine CAS No. 73265-15-3

3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine

Cat. No.: B1315906
CAS No.: 73265-15-3
M. Wt: 357.5 g/mol
InChI Key: KCLWRVQIRVOVLJ-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple halogen atoms and a pyridine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent halogenation. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 3,5-dichloro-4-hydroxyaniline under specific conditions to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient synthesis. Industrial methods often focus on scalability and cost-effectiveness while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the halogen atoms or the pyridine ring.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and pyridine ring play a crucial role in its binding affinity and reactivity with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated pyridine derivatives and phenylamines, such as:

  • 3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline
  • 3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenol

Uniqueness

What sets 3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine apart is its specific combination of halogen atoms and the trifluoromethyl group, which impart unique chemical and biological properties. This makes it particularly valuable in applications requiring high reactivity and specificity .

Properties

IUPAC Name

3,5-dichloro-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3F3N2O/c13-7-2-6(19)3-8(14)10(7)21-11-9(15)1-5(4-20-11)12(16,17)18/h1-4H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLWRVQIRVOVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73265-15-3
Record name 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-pyridin-2-yloxy)-phenylamine
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